

# The Combination of Celiprolol and Losartan on Aortic Stiffness: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The management of aortic stiffness, a key indicator of cardiovascular risk, is a critical area of research. This guide provides a comparative analysis of the effects of **celiprolol** and losartan on aortic properties. While direct clinical trial data on the combination of **celiprolol** and losartan for reducing aortic stiffness is not currently available, this document synthesizes findings from studies on their individual effects and data from a related combination therapy to inform future research and drug development.

## **Executive Summary**

**Celiprolol**, a third-generation beta-blocker, and losartan, an angiotensin II receptor blocker (ARB), both influence vascular properties, but through distinct mechanisms. Losartan has been shown to decrease aortic stiffness, an effect that may be independent of blood pressure reduction. In contrast, studies on **celiprolol**, particularly in the context of vascular Ehlers-Danlos syndrome (vEDS), suggest it improves the biomechanical integrity and strength of the aortic wall, which may manifest as an increase in some measures of stiffness. A study combining another ARB, irbesartan, with **celiprolol** in vEDS patients demonstrated a reduction in clinical arterial events, suggesting a potential synergistic benefit of combining these drug classes.

## **Quantitative Data Comparison**



The following tables summarize the quantitative effects of **celiprolol** and losartan on aortic stiffness and related hemodynamic parameters from various studies.

Table 1: Effects of Losartan on Aortic Stiffness and Hemodynamics

| Parameter                                     | Study<br>Population                                            | Treatment                               | Change from<br>Baseline                                                                    | Reference |
|-----------------------------------------------|----------------------------------------------------------------|-----------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Carotid-femoral Pulse Wave Velocity (PWV)     | Aged patients with essential hypertension                      | Losartan (50<br>mg/d)                   | Remarkable reduction                                                                       | [1]       |
| Aortic Pressure-<br>Strain Elastic<br>Modulus | Patients with<br>mild to moderate<br>essential<br>hypertension | Losartan (50<br>mg/day) for 12<br>weeks | Decreased from<br>$4.42 \pm 5.79$ to<br>$1.99 \pm 1.49$ x<br>10(6) dynes/cm2<br>(P = 0.02) | [2]       |
| Aortic Stiffness<br>Index β                   | Patients with mild to moderate essential hypertension          | Losartan (50<br>mg/day) for 12<br>weeks | Decreased from $27.4 \pm 32.9$ to $13.3 \pm 9.9$ (P = 0.02)                                | [2]       |
| Aortic Rupture<br>Force                       | vEDS mouse<br>model                                            | 4-week treatment with losartan          | No significant change                                                                      | [3]       |

Table 2: Effects of **Celiprolol** on Aortic Properties



| Parameter                          | Study<br>Population | Treatment                        | Change from<br>Baseline                             | Reference |
|------------------------------------|---------------------|----------------------------------|-----------------------------------------------------|-----------|
| Aortic Rupture<br>Force            | vEDS mouse<br>model | 4-week treatment with celiprolol | Significant increase                                | [3]       |
| Carotid<br>Distensibility          | vEDS patients       | Celiprolol                       | Reduced<br>(suggesting<br>increased<br>stiffness)   |           |
| Carotid Young's<br>Elastic Modulus | vEDS patients       | Celiprolol                       | Increased<br>(suggesting<br>increased<br>stiffness) |           |
| Pulse Wave<br>Velocity             | vEDS patients       | Celiprolol                       | Elevated                                            | _         |

Table 3: Effects of Irbesartan (ARB) in Combination with Celiprolol

| Parameter                                          | Study<br>Population                                  | Treatment                 | Outcome                                                                                      | Reference |
|----------------------------------------------------|------------------------------------------------------|---------------------------|----------------------------------------------------------------------------------------------|-----------|
| Symptomatic and<br>Asymptomatic<br>Arterial Events | vEDS patients on<br>background<br>celiprolol therapy | Irbesartan vs.<br>Placebo | Significant reduction in the irbesartan group                                                |           |
| Systolic Blood<br>Pressure                         | vEDS patients on<br>background<br>celiprolol therapy | Irbesartan vs.<br>Placebo | Baseline-<br>adjusted<br>difference of -5.4<br>mm Hg<br>(P<0.001) in the<br>irbesartan group |           |

## Experimental Protocols Study of Losartan in Essential Hypertension



- Objective: To assess the effects of losartan on the elastic properties of the aorta in patients with mild to moderate essential hypertension.
- · Study Design: A prospective study.
- Participants: 26 patients (mean age 48 ± 3 years) with mild to moderate essential hypertension.
- Intervention: Losartan (50 mg/day) for 12 weeks.
- Methodology for Aortic Stiffness Assessment:
  - Two-dimensional echocardiography was used to measure the ascending aorta.
  - M-mode measurements of aortic systolic (Ds) and diastolic (Dd) diameters were taken approximately 3 cm above the aortic valve.
  - Simultaneously, cuff brachial artery systolic (SBP) and diastolic (DBP) blood pressures were measured.
  - Aortic pressure-strain elastic modulus (Ep) was calculated as: Dd x (SBP-DBP)/(Ds-Dd) x
     1333.
  - Stiffness index β was calculated as: Dd x Ln (SBP/DBP)/(Ds-Dd).

## Comparative Study of Celiprolol and Losartan in a vEDS Mouse Model

- Objective: To evaluate the impact of celiprolol and losartan on the biomechanical integrity of the thoracic aorta in a mouse model of vascular Ehlers-Danlos syndrome.
- Study Design: A controlled animal study.
- Animal Model: A knock-in mouse model for vEDS.
- Intervention: 4-week treatment with either celiprolol or losartan.
- Methodology for Biomechanical Assessment:



- A novel read-out system using a Tissue Puller was developed to measure the aortic rupture force.
- The maximum tensile force at rupture of uniaxially stretched murine thoracic aortic rings was measured to compare treatment efficacy.

## Study of Irbesartan in Combination with Celiprolol in vEDS Patients (ARCADE Trial)

- Objective: To test the hypothesis of a beneficial effect of adding an angiotensin II receptor blocker (irbesartan) to celiprolol in patients with vascular Ehlers-Danlos syndrome.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Patients with a confirmed diagnosis of vEDS who were on background celiprolol therapy.
- Intervention: Patients were randomized to receive either irbesartan or a placebo in addition to their ongoing **celiprolol** treatment.
- Primary Outcome: A composite of cardiovascular death or any VEDS-related fatal or nonfatal event, and new or worsening asymptomatic arterial lesions over 24 months.

## **Signaling Pathways and Mechanisms of Action**

The distinct effects of **celiprolol** and losartan on the aortic wall are rooted in their different mechanisms of action.

## **Celiprolol's Mechanism of Action**

**Celiprolol** is a cardioselective beta-1 adrenergic receptor antagonist with partial beta-2 adrenergic receptor agonist activity. Its effects on the vasculature are thought to be mediated through:

- Beta-1 Blockade: Reduces heart rate and cardiac contractility, thereby decreasing mechanical stress on the arterial wall.
- Beta-2 Agonism: This unique property among beta-blockers leads to vasodilation.



 Nitric Oxide (NO) Production: Celiprolol has been shown to stimulate endothelial nitric oxide synthase (eNOS), leading to increased NO production. NO is a potent vasodilator and plays a role in maintaining vascular health. This may contribute to a reduction in vascular oxidative stress and beneficially impact the extracellular matrix.



Click to download full resolution via product page

Celiprolol's signaling pathway.

#### **Losartan's Mechanism of Action**

Losartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a key component of the renin-angiotensin system (RAS) and a potent vasoconstrictor. By blocking the AT1 receptor, losartan's effects include:

- Vasodilation: Inhibition of angiotensin II-induced vasoconstriction leads to a decrease in blood pressure.
- Inhibition of TGF-β Signaling: The blockade of the AT1 receptor has been shown to indirectly
  inhibit the signaling of transforming growth factor-beta (TGF-β). TGF-β is involved in fibrosis
  and extracellular matrix remodeling, and its inhibition may contribute to the beneficial effects
  of losartan on vascular structure.





Click to download full resolution via product page

Losartan's signaling pathway.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for a clinical study investigating the effects of pharmacological agents on aortic stiffness.





Click to download full resolution via product page

Typical clinical trial workflow.



#### **Conclusion and Future Directions**

The available evidence suggests that **celiprolol** and losartan have distinct and potentially complementary effects on the aorta. Losartan appears to directly reduce aortic stiffness, while **celiprolol** may enhance the structural integrity of the aortic wall, particularly in conditions of connective tissue disorders.

The positive results from the trial combining irbesartan and **celiprolol** in vEDS patients strongly support the rationale for investigating the combination of an ARB and a beta-blocker in managing aortic diseases. Future research should focus on:

- Direct Comparative Studies: Head-to-head clinical trials comparing the effects of **celiprolol**, losartan, and their combination on various measures of aortic stiffness in relevant patient populations, such as those with hypertension or early-stage aortic disease.
- Mechanistic Studies: Further elucidation of the combined signaling pathways of celiprolol
  and losartan to understand potential synergistic or additive effects at a molecular level.
- Long-term Outcomes: Studies to determine if the combination therapy translates to improved long-term cardiovascular outcomes beyond changes in surrogate markers like aortic stiffness.

Such research is crucial for developing more effective therapeutic strategies to combat the growing burden of cardiovascular diseases associated with increased aortic stiffness.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Administration of losartan improves aortic arterial stiffness and reduces the occurrence of acute coronary syndrome in aged patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Assessment of effect of angiotensin II receptor antagonist losartan on aortic distensibility in patients with essential hypertension by echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- To cite this document: BenchChem. [The Combination of Celiprolol and Losartan on Aortic Stiffness: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668369#celiprolol-and-losartan-combination-effect-on-aortic-stiffness]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com